Cas no 2644-85-1 (2-amino-3-(quinolin-6-yl)propanoic acid)
2-amino-3-(quinolin-6-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-3-(quinolin-6-yl)propanoic acid
- 2644-85-1
- GVUXWMQJDJQMLK-UHFFFAOYSA-N
- 37440-03-2
- EN300-1851334
- 2-amino-3-quinolin-6-ylpropanoic acid
- beta-(6-Quinolinyl)-D,L-alanine
- SCHEMBL2297609
-
- Inchi: 1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16)
- InChI Key: GVUXWMQJDJQMLK-UHFFFAOYSA-N
- SMILES: OC(C(CC1C=CC2C(=CC=CN=2)C=1)N)=O
Computed Properties
- Exact Mass: 216.089877630g/mol
- Monoisotopic Mass: 216.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 76.2Ų
2-amino-3-(quinolin-6-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1851334-0.05g |
2-amino-3-(quinolin-6-yl)propanoic acid |
2644-85-1 | 0.05g |
$528.0 | 2023-09-19 | ||
| Enamine | EN300-1851334-0.1g |
2-amino-3-(quinolin-6-yl)propanoic acid |
2644-85-1 | 0.1g |
$553.0 | 2023-09-19 | ||
| Enamine | EN300-1851334-0.25g |
2-amino-3-(quinolin-6-yl)propanoic acid |
2644-85-1 | 0.25g |
$579.0 | 2023-09-19 | ||
| Enamine | EN300-1851334-0.5g |
2-amino-3-(quinolin-6-yl)propanoic acid |
2644-85-1 | 0.5g |
$603.0 | 2023-09-19 | ||
| Enamine | EN300-1851334-1.0g |
2-amino-3-(quinolin-6-yl)propanoic acid |
2644-85-1 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1851334-2.5g |
2-amino-3-(quinolin-6-yl)propanoic acid |
2644-85-1 | 2.5g |
$1230.0 | 2023-09-19 | ||
| Enamine | EN300-1851334-5.0g |
2-amino-3-(quinolin-6-yl)propanoic acid |
2644-85-1 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1851334-10.0g |
2-amino-3-(quinolin-6-yl)propanoic acid |
2644-85-1 | 10g |
$3929.0 | 2023-06-01 | ||
| Enamine | EN300-1851334-1g |
2-amino-3-(quinolin-6-yl)propanoic acid |
2644-85-1 | 1g |
$628.0 | 2023-09-19 | ||
| Enamine | EN300-1851334-5g |
2-amino-3-(quinolin-6-yl)propanoic acid |
2644-85-1 | 5g |
$1821.0 | 2023-09-19 |
2-amino-3-(quinolin-6-yl)propanoic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-amino-3-(quinolin-6-yl)propanoic acid
2-Amino-3-(Quinolin-6-Yl)Propanoic Acid: A Comprehensive Overview
2-Amino-3-(Quinolin-6-Yl)Propanoic Acid, also known by its CAS number CAS No. 2644-85-1, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and advanced materials. In this article, we will delve into the chemical structure, synthesis, pharmacological properties, and recent advancements related to this compound.
The molecular structure of 2-Amino-3-(Quinolin-6-Yl)Propanoic Acid comprises a quinoline ring system fused with a pyridine ring, which is connected to a propanoic acid group via a methylene bridge. The amino group at the second position of the propanoic acid chain introduces additional functional complexity, making this molecule a versatile building block for various chemical transformations. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry due to their ability to interact with biological targets through multiple binding modes.
One of the most notable aspects of CAS No. 2644-85-1 is its potential as a lead compound in drug discovery. Researchers have explored its ability to modulate enzyme activity, particularly in the context of kinase inhibitors and protease inhibitors. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain cancer-associated kinases, suggesting its role in anticancer therapy development.
In addition to its pharmacological applications, 2-Amino-3-(Quinolin-6-Yl)Propanoic Acid has shown promise in materials science. Its ability to form self-assembled monolayers and coordinate with metal ions has made it a candidate for use in nanotechnology and sensor development. Recent advancements in green chemistry have also led to the exploration of more sustainable synthesis methods for this compound, reducing its environmental footprint while maintaining its high purity.
The synthesis of CAS No. 2644-85-1 typically involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent functionalization steps. The optimization of these reactions has been a focal point for chemists aiming to improve yield and selectivity. Novel catalysts and reaction conditions have been reported in recent literature, further enhancing the efficiency of this synthesis process.
Beyond its direct applications, 2-Amino-3-(Quinolin-6-Yl)Propanoic Acid serves as a valuable tool in academic research for studying molecular recognition and supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions makes it an ideal candidate for investigating non-covalent interactions in complex systems.
In conclusion, 2-Amino-3-(Quinolin-6-Yl)Propanoic Acid, with its CAS number CAS No. 2644-85-1, stands as a multifaceted compound with diverse applications across various scientific disciplines. Its role as a lead compound in drug discovery, contributions to materials science, and utility in fundamental chemical research underscore its significance in modern chemistry. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing scientific innovation.
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